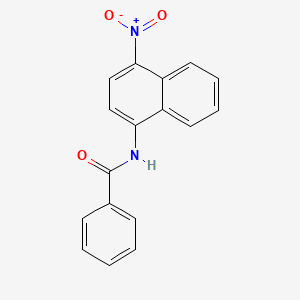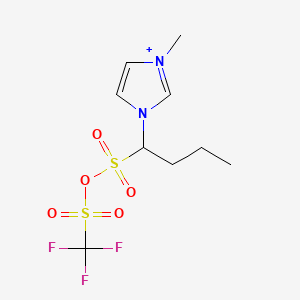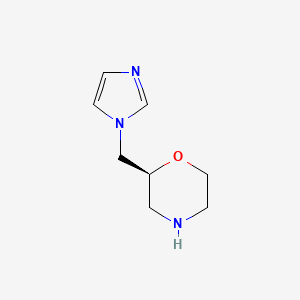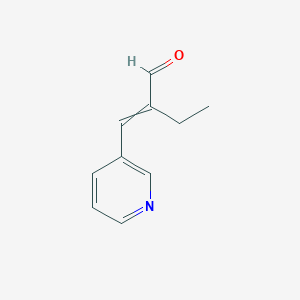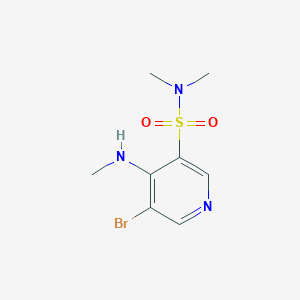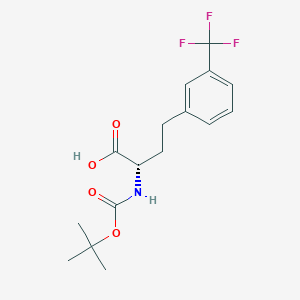![molecular formula C12H15N3O5 B11824170 4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B11824170.png)
4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-Propargylcytidine is a novel nucleoside that has been modified from cytidine. This compound is designed to inhibit the activity of RNA polymerase and is primarily used in anticancer therapy . Its chemical formula is C12H15N3O5, and it has a molecular weight of 281.26 g/mol .
Preparation Methods
The synthesis of 2’-O-propargylcytidine involves modifying the nucleotide with propargylic chloride, which is then reacted with sodium cyanide . The resulting product is purified by column chromatography and recrystallization . This compound can also be synthesized using phosphoramidite chemistry for DNA synthesis or as a monophosphate in RNA synthesis .
Chemical Reactions Analysis
2’-O-Propargylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution using reagents like sodium azide or sodium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted cytidine analogs .
Scientific Research Applications
2’-O-Propargylcytidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2’-O-propargylcytidine involves the inhibition of RNA polymerase, which is essential for the transcription of genetic information from DNA to RNA . By inhibiting this enzyme, the compound effectively halts the synthesis of RNA, thereby preventing the expression of specific genes. This mechanism is particularly useful in anticancer therapy, where the inhibition of RNA polymerase can lead to the suppression of cancer cell growth .
Comparison with Similar Compounds
2’-O-Propargylcytidine can be compared with other similar compounds, such as:
2’-O-Methylcytidine: This compound has a similar structure but with a methyl group instead of a propargyl group. It is also used in the synthesis of modified oligonucleotides.
2’-O-Allylcytidine: This compound features an allyl group and is used for similar applications in RNA processing and gene expression studies.
The uniqueness of 2’-O-propargylcytidine lies in its propargyl group, which provides distinct chemical properties and reactivity compared to other 2’-O-alkylated cytidine analogs .
Properties
Molecular Formula |
C12H15N3O5 |
|---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C12H15N3O5/c1-2-5-19-10-9(17)7(6-16)20-11(10)15-4-3-8(13)14-12(15)18/h1,3-4,7,9-11,16-17H,5-6H2,(H2,13,14,18)/t7-,9+,10-,11-/m1/s1 |
InChI Key |
FJGRSBJPLPTKDE-APHKKCJPSA-N |
Isomeric SMILES |
C#CCO[C@@H]1[C@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O |
Canonical SMILES |
C#CCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(hydroxyimino)cyclopentyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11824107.png)
![tert-butyl N-{[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B11824112.png)


